(+)-beta-Pinene
(+)-beta-Pinene
(+)-beta-pinene is a beta-pinene. It is an enantiomer of a (-)-beta-pinene.
Brand Name:
Vulcanchem
CAS No.:
19902-08-0
VCID:
VC20795872
InChI:
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
SMILES:
CC1(C2CCC(=C)C1C2)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
(+)-beta-Pinene
CAS No.: 19902-08-0
Cat. No.: VC20795872
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-beta-pinene is a beta-pinene. It is an enantiomer of a (-)-beta-pinene. |
|---|---|
| CAS No. | 19902-08-0 |
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
| Standard InChI | InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 |
| Standard InChI Key | WTARULDDTDQWMU-RKDXNWHRSA-N |
| Isomeric SMILES | CC1([C@@H]2CCC(=C)[C@H]1C2)C |
| SMILES | CC1(C2CCC(=C)C1C2)C |
| Canonical SMILES | CC1(C2CCC(=C)C1C2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator